-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.
A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []
-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:
4-Fluoro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring that is also substituted with three fluorine atoms. Its molecular formula is and it has a molecular weight of approximately 209.10 g/mol. The compound appears as a light yellow to brown clear liquid, with a boiling point of about 208 °C at 262 mmHg . It is also known by several other names, including 3-nitro-4-fluorobenzotrifluoride and benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- .
Several methods have been documented for synthesizing 4-fluoro-3-nitrobenzotrifluoride:
4-Fluoro-3-nitrobenzotrifluoride finds applications in various fields:
Interaction studies involving 4-fluoro-3-nitrobenzotrifluoride focus on its reactivity with other compounds, particularly in the context of electrophilic aromatic substitution reactions. Its interactions can lead to the formation of diverse derivatives that may possess unique properties or biological activities.
Several compounds share structural similarities with 4-fluoro-3-nitrobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-3-nitrobenzotrifluoride | Contains chlorine instead of fluorine | |
4-Bromo-3-nitrobenzotrifluoride | Contains bromine, affecting reactivity and stability | |
4-Iodo-3-nitrobenzotrifluoride | Iodine substitution may enhance certain chemical properties |
The uniqueness of 4-fluoro-3-nitrobenzotrifluoride lies in its specific combination of a nitro group and multiple fluorine substituents on the aromatic ring. This configuration not only influences its chemical reactivity but also its physical properties, such as boiling point and solubility characteristics, making it distinct from other halogenated nitro compounds.
Flammable;Acute Toxic;Irritant